molecular formula C12H10BrFN2 B12997655 (2-(5-Bromo-3-fluoropyridin-2-yl)phenyl)methanamine

(2-(5-Bromo-3-fluoropyridin-2-yl)phenyl)methanamine

Cat. No.: B12997655
M. Wt: 281.12 g/mol
InChI Key: UMZVNOAHRBXMDH-UHFFFAOYSA-N
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Description

(2-(5-Bromo-3-fluoropyridin-2-yl)phenyl)methanamine is an organic compound that features a pyridine ring substituted with bromine and fluorine atoms, and a phenyl ring attached to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(5-Bromo-3-fluoropyridin-2-yl)phenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluoropyridine and phenylmethanamine.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reaction: The key step is the coupling reaction between the pyridine derivative and the phenylmethanamine, which can be facilitated by a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-(5-Bromo-3-fluoropyridin-2-yl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen atoms (bromine and fluorine) on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary amines.

Scientific Research Applications

(2-(5-Bromo-3-fluoropyridin-2-yl)phenyl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-(5-Bromo-3-fluoropyridin-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the pyridine ring can enhance the compound’s binding affinity and selectivity towards these targets. The methanamine group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-fluoropyridin-3-yl)methanol
  • (5-Bromo-3-fluoropyridin-2-yl)methanol
  • (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride

Uniqueness

(2-(5-Bromo-3-fluoropyridin-2-yl)phenyl)methanamine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The phenylmethanamine moiety also provides additional functionalization possibilities, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H10BrFN2

Molecular Weight

281.12 g/mol

IUPAC Name

[2-(5-bromo-3-fluoropyridin-2-yl)phenyl]methanamine

InChI

InChI=1S/C12H10BrFN2/c13-9-5-11(14)12(16-7-9)10-4-2-1-3-8(10)6-15/h1-5,7H,6,15H2

InChI Key

UMZVNOAHRBXMDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=C(C=C(C=N2)Br)F

Origin of Product

United States

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